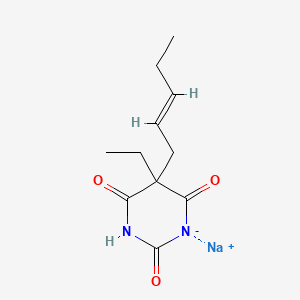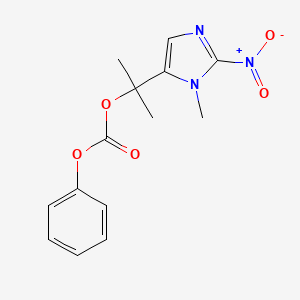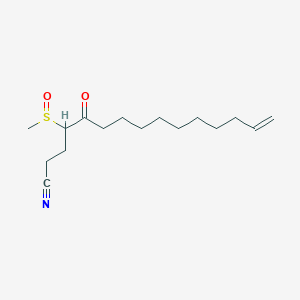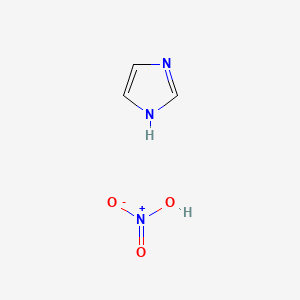
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt is a barbituric acid derivative. Barbituric acid derivatives are known for their central nervous system depressant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method involves the use of sodium methylate in methanol, followed by the addition of ethyl acetate and diethyl alpha-ethyl-alpha-phenylmalonate. The reaction is then carried out with urea to form the sodium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to obtain a pure form of the sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has applications in the development of sedative and hypnotic drugs.
Industry: The compound is used in the manufacture of various pharmaceuticals and as an intermediate in chemical production
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by modulating chloride ion channels, leading to a sedative and hypnotic effect. It also inhibits glutamate-induced depolarizations, contributing to its overall depressant action .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital sodium: Another barbituric acid derivative with similar sedative and anticonvulsant properties.
Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.
Sodium phenylethylbarbiturate: Used in similar applications as 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt .
Uniqueness
This compound is unique due to its specific alkyl and alkenyl substitutions, which confer distinct chemical and pharmacological properties. These substitutions affect its binding affinity and efficacy at GABA receptors, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
64038-21-7 |
|---|---|
Fórmula molecular |
C11H15N2NaO3 |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
sodium;5-ethyl-5-[(E)-pent-2-enyl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h5-6H,3-4,7H2,1-2H3,(H2,12,13,14,15,16);/q;+1/p-1/b6-5+; |
Clave InChI |
IATIWTGQOJOVED-IPZCTEOASA-M |
SMILES isomérico |
CC/C=C/CC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES canónico |
CCC=CCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)

![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)




![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)


![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)

